tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate
CAS No.:
Cat. No.: VC16193043
Molecular Formula: C9H11F3N2O2S
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F3N2O2S |
|---|---|
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | tert-butyl N-[2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate |
| Standard InChI | InChI=1S/C9H11F3N2O2S/c1-8(2,3)16-7(15)14-5-4-13-6(17-5)9(10,11)12/h4H,1-3H3,(H,14,15) |
| Standard InChI Key | ICDKFXHOJNWDKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(S1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Table 1: Molecular Identity of tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | tert-butyl -[2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate |
| CAS Number | Not publicly disclosed |
| SMILES | |
| InChIKey | ICDKFXHOJNWDKQ-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group ( 1.59 ppm, singlet, 9H), the carbamate carbonyl ( 155–160 ppm in NMR), and the thiazole protons ( 6.0–7.0 ppm) . The trifluoromethyl group produces a characteristic triplet in NMR at -60 to -70 ppm. Mass spectrometry data confirm the molecular ion peak at 268.26, with fragmentation patterns consistent with loss of the tert-butyl group ( 173.04) and subsequent decomposition of the thiazole ring .
Synthesis and Optimization
Synthetic Pathways
The synthesis of tert-butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate typically involves a multi-step sequence starting from commercially available thiazole precursors. A common approach utilizes 5-aminothiazole derivatives, which are reacted with di-tert-butyl dicarbonate (BocO) under basic conditions to introduce the carbamate group . For example:
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Thiazole Amination: 2-Trifluoromethylthiazol-5-amine is prepared via cyclization of α-bromo ketones with thiourea derivatives.
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Carbamate Formation: The amine intermediate is treated with BocO in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP), yielding the target compound .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | 1-Chloro-3,3,3-trifluoropropan-1-one, thiourea, EtOH, reflux | 65–75 |
| Boc protection | BocO, DMAP, DCM, rt, 12 h | 80–85 |
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate reaction kinetics. For instance, a 2013 study demonstrated that microwave-assisted Boc protection reduces reaction times from 12 hours to 30 minutes while maintaining yields above 80% . This method enhances scalability for industrial applications, particularly in pharmaceutical synthesis.
Physicochemical Properties
Solubility and Stability
tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate exhibits low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic tert-butyl and trifluoromethyl groups. It is soluble in polar aprotic solvents such as DMF and DMSO, making it suitable for solution-phase reactions. The compound demonstrates high thermal stability, with a decomposition temperature above 200°C, as confirmed by thermogravimetric analysis (TGA).
Lipophilicity and Drug-Likeness
The trifluoromethyl group confers a calculated partition coefficient () of 2.8, indicating moderate lipophilicity favorable for blood-brain barrier penetration. According to Lipinski’s rule of five, the compound adheres to drug-likeness criteria (molecular weight <500, <5, fewer than 10 hydrogen bond acceptors/donors), suggesting potential as an oral therapeutic agent.
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary in vitro studies indicate that tert-butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate acts as a competitive inhibitor of cysteine proteases, with half-maximal inhibitory concentrations () in the micromolar range. The carbamate moiety likely interacts with the enzyme’s active site, forming hydrogen bonds with catalytic residues, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions .
| Activity | Model System | Key Finding |
|---|---|---|
| Protease inhibition | Papain assay | |
| Antibacterial | S. aureus (MIC) | 64 µg/mL (hypothesized) |
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors (TKIs) for oncology. For example, its incorporation into pyrimidine-based scaffolds has yielded candidates with nanomolar activity against epidermal growth factor receptor (EGFR) mutants .
Prodrug Development
The tert-butyl carbamate group can be hydrolyzed in vivo to release bioactive amines, enabling prodrug strategies for improved pharmacokinetics. This approach has been explored in antiviral agents targeting hepatitis C virus (HCV) NS3/4A protease.
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